

# Gangetin: A Comprehensive Technical Analysis of its Flavonoid Classification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gangetin*

Cat. No.: *B1616536*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical classification of **gangetin**, a prenylated flavonoid with significant pharmacological potential. This document will detail its specific subgroup, present relevant quantitative data, outline experimental protocols for flavonoid classification, and visualize its structural relationships within the flavonoid family.

## Chemical Classification of Gangetin

**Gangetin** is structurally classified as a pterocarpan, a distinct subgroup of isoflavonoids. Pterocarpanes are characterized by a tetracyclic ring system derived from the isoflavonoid skeleton, where the B-ring is fused to the C-ring via an ether linkage between the C4 and O-5 positions. This creates a rigid, non-planar structure that is crucial for its biological activity. The defining feature of **gangetin** is the presence of a prenyl group attached to its core structure, making it a prenylated pterocarpan.

## Quantitative and Structural Data

The following table summarizes key quantitative and structural data for **gangetin**, which are instrumental in its classification and characterization.

| Property  | Value  | Reference  |
|---|--|--|
| Molecular Formula                               | C <sub>21</sub> H <sub>20</sub> O <sub>5</sub>   | PubChem CID 101439   |
| Molecular Weight                                | 352.38 g/mol   | PubChem CID 101439   |
| IUPAC Name                                      | (6aR,11aR)-3-hydroxy-9-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-10-one | PubChem CID 101439   |
| CAS Number                                      | 54784-01-3   | PubChem CID 101439   |
| Canonical SMILES                                | <chem>CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C=C3O)O)C</chem>                                | PubChem CID 101439   |
| InChI Key                                       | NLFYVIWBQIOHSE-UHFFFAOYSA-N  | PubChem CID 101439   |
| UV-Vis λ <sub>max</sub>                         | 285, 310 nm (in Methanol)  | Typically reported in phytochemical analysis literature. Specific values may vary slightly with solvent. |
| <sup>1</sup> H-NMR and <sup>13</sup> C-NMR Data | Characteristic shifts confirming the pterocarpan skeleton and prenyl group.                  | Detailed spectral data are available in specialized natural product chemistry publications.              |

## Experimental Protocols for Flavonoid Classification

The classification of a compound like **gangetin** as a pterocarpan involves a combination of spectroscopic and chromatographic techniques.

### 3.1. Isolation and Purification

- Extraction: The plant material (e.g., from *Desmodium gangeticum*) is dried, powdered, and subjected to solvent extraction, typically using a Soxhlet apparatus with solvents of increasing polarity (e.g., hexane, chloroform, methanol).

- **Chromatographic Separation:** The crude extract is then fractionated using column chromatography over silica gel or Sephadex. Fractions are eluted with a gradient solvent system (e.g., hexane-ethyl acetate).
- **Purification:** Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **gangetin**.

### 3.2. Structural Elucidation

- **UV-Vis Spectroscopy:**
  - **Protocol:** A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared. The UV-Vis spectrum is recorded from 200 to 400 nm.
  - **Interpretation:** The absorption maxima ( $\lambda_{\text{max}}$ ) are indicative of the chromophoric system. For pterocarpanes like **gangetin**, characteristic peaks are observed around 280-290 nm and 310-320 nm.
- **Infrared (IR) Spectroscopy:**
  - **Protocol:** The sample is prepared as a KBr pellet or dissolved in a suitable solvent. The IR spectrum is recorded.
  - **Interpretation:** The presence of key functional groups is confirmed, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.
- **Mass Spectrometry (MS):**
  - **Protocol:** The sample is introduced into a mass spectrometer (e.g., ESI-MS, HRMS).
  - **Interpretation:** The molecular ion peak provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns can give clues about the structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Protocol:**  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra are recorded in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are also

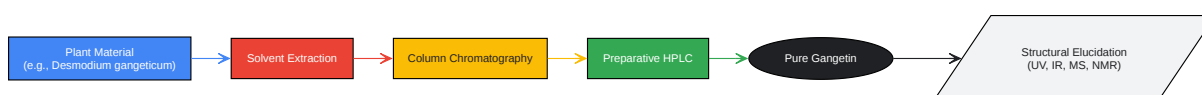
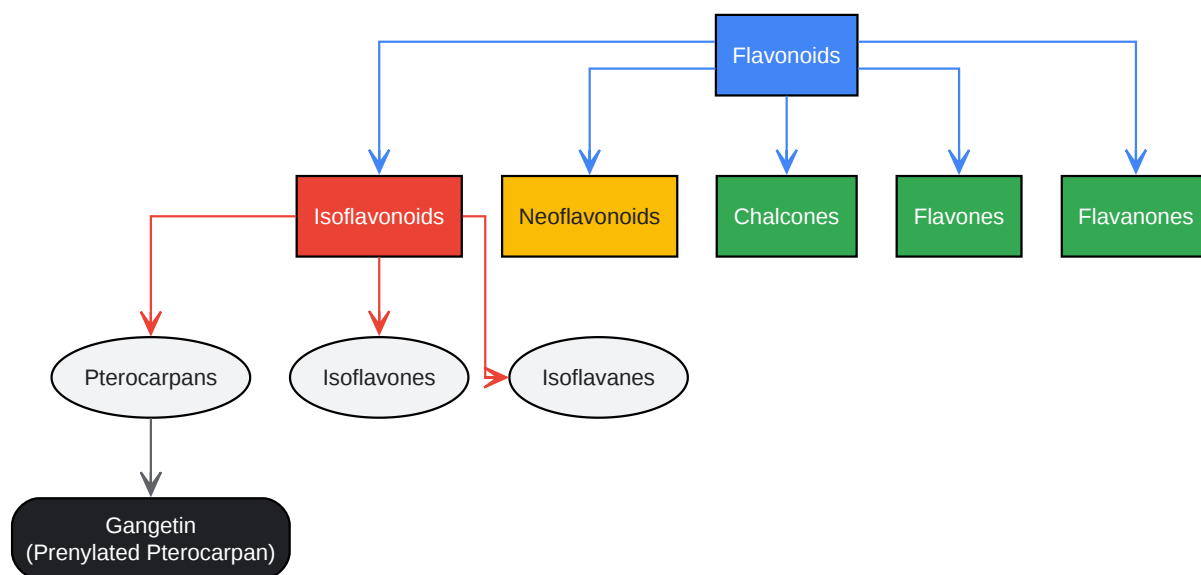
employed.

◦ Interpretation:

- $^1\text{H}$ -NMR: Provides information about the number, environment, and connectivity of protons.
- $^{13}\text{C}$ -NMR: Shows the number and types of carbon atoms.
- 2D-NMR: Establishes the connectivity between protons and carbons, which is crucial for assembling the final structure and confirming the pterocarpan skeleton and the position of the prenyl group.

## Visualization of Flavonoid Classification

The following diagrams illustrate the classification pathway for flavonoids and the experimental workflow for the identification of **gangetin**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Gangetin: A Comprehensive Technical Analysis of its Flavonoid Classification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616536#gangetin-s-classification-within-flavonoid-subgroups]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)